

2,2-diphenylpropane melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Diphenylpropane

Cat. No.: B1583060

[Get Quote](#)

Introduction

2,2-Diphenylpropane, a substituted aromatic hydrocarbon with the chemical formula $C_{15}H_{16}$, serves as a valuable molecule in the landscape of organic synthesis and materials science.[\[1\]](#) [\[2\]](#)[\[3\]](#) Its unique structure, featuring a central quaternary carbon atom bonded to two phenyl groups and two methyl groups, imparts specific physical and chemical characteristics. This technical guide offers an in-depth exploration of two of its most fundamental physical properties: the melting point and the boiling point.

For researchers, scientists, and drug development professionals, a precise understanding of these phase transition temperatures is not merely academic. These values are critical for predicting material behavior, designing purification protocols such as distillation and recrystallization, ensuring stability in formulations, and establishing safe handling and storage procedures. This document moves beyond a simple recitation of data to explain the underlying principles that govern these properties, grounded in molecular structure and intermolecular forces, and provides detailed, field-proven protocols for their accurate experimental determination.

Physicochemical Data of 2,2-Diphenylpropane

A summary of the key physical and chemical identifiers for **2,2-diphenylpropane** provides a foundational reference for laboratory work. The data presented below has been consolidated from verified chemical suppliers and databases.

Property	Value	Source(s)
IUPAC Name	(1-Methyl-1-phenylethyl)benzene	[1]
CAS Number	778-22-3	[1] [2] [4] [5] [6]
Molecular Formula	C ₁₅ H ₁₆	[1] [2]
Molecular Weight	196.29 g/mol	[1] [2]
Melting Point	26-28 °C	[1] [4] [5]
Boiling Point	282 °C (at 760 mmHg)	[1] [5]

Theoretical Framework: The Science Behind Phase Transitions

The melting and boiling points of a substance are direct manifestations of the energy required to overcome the intermolecular forces holding its molecules together.[\[7\]](#)[\[8\]](#) For a nonpolar molecule like **2,2-diphenylpropane**, the nature of these forces is dictated by its size, shape, and electron distribution.

Intermolecular Forces and the Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, allowing it to transition into the gaseous phase.[\[9\]](#) This process requires the complete separation of molecules from one another in the liquid state. The dominant intermolecular forces in **2,2-diphenylpropane** are London dispersion forces (a type of van der Waals force).

- Causality of a High Boiling Point: The boiling point of **2,2-diphenylpropane** (282 °C) is significantly high for a hydrocarbon. This is a direct consequence of its large molecular size and surface area.[\[10\]](#)[\[11\]](#) Larger molecules possess a greater number of electrons, which can be momentarily polarized, leading to stronger transient dipoles and, consequently, more substantial London dispersion forces.[\[8\]](#)[\[12\]](#) More thermal energy is therefore required to overcome these robust attractions and allow the molecules to escape into the vapor phase.

Crystal Packing, Symmetry, and the Melting Point

The melting point is the temperature at which a substance transitions from a highly ordered solid crystalline lattice to a disordered liquid state.[\[13\]](#) This transition depends not only on the strength of intermolecular forces but also on the efficiency with which the molecules can pack together in a crystal.[\[7\]](#)[\[11\]](#)

- **Influence of Molecular Shape:** The melting point of **2,2-diphenylpropane** (26-28 °C) is relatively low, placing it near room temperature. This can be attributed to its three-dimensional, somewhat globular shape. The central tetrahedral carbon atom bonded to two bulky phenyl groups disrupts the ability of the molecules to stack in a highly ordered, compact crystal lattice. In contrast, flat, planar aromatic molecules like naphthalene or anthracene have significantly higher melting points because they can pack together very efficiently, maximizing intermolecular contact and stabilizing the crystal structure.[\[7\]](#)[\[11\]](#) The less efficient packing in **2,2-diphenylpropane** results in a less stable crystal lattice that requires less thermal energy to disrupt.

Caption: Relationship between molecular structure and physical properties of **2,2-diphenylpropane**.

Experimental Determination Protocols

The following protocols describe validated methods for determining the melting and boiling points of **2,2-diphenylpropane**. Adherence to these procedures, particularly regarding the rate of heating, is critical for obtaining accurate and reproducible results.

High-Accuracy Melting Point Determination

This protocol uses a capillary melting point apparatus, a standard and reliable method for organic solids.

Methodology:

- **Sample Preparation:** Place a small amount of **2,2-diphenylpropane** on a clean, dry watch glass. If the sample is not already a fine powder, gently crush it. The use of finely powdered material ensures uniform heat transfer.[\[14\]](#)[\[15\]](#)
- **Capillary Loading:** Invert a capillary tube (sealed at one end) and press the open end into the powder. A small amount of solid will enter the tube. Tap the sealed end of the tube gently on

a hard surface to cause the solid to fall to the bottom. Repeat until the sample is packed to a height of 2-3 mm.[13] An overlarge sample will heat unevenly and lead to a broadened, inaccurate melting range.[13]

- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of $>10^{\circ}\text{C}$ per minute.[13] For **2,2-diphenylpropane**, you can heat rapidly to about 20°C .
- Accurate Determination: Allow the apparatus to cool to at least $10-15^{\circ}\text{C}$ below the approximate melting point.[14] Begin heating again, but at a slow, controlled rate of approximately $1-2^{\circ}\text{C}$ per minute as you approach the expected melting range.[14] A slow heating rate is essential for thermal equilibrium between the sample, thermometer, and heating block, ensuring accuracy.[13]
- Data Recording: Record two temperatures:
 - T_1 : The temperature at which the first drop of liquid appears.
 - T_2 : The temperature at which the entire sample has completely liquefied.
- Reporting: The result is reported as the melting range, $T_1 - T_2$. For a pure compound, this range should be narrow, typically $0.5-2^{\circ}\text{C}$.[9][16] A broad range ($>3^{\circ}\text{C}$) often indicates the presence of impurities.[16]

Precise Boiling Point Measurement (Micro-Method)

This method is ideal for small quantities of liquid and provides excellent accuracy when performed carefully.

Methodology:

- Apparatus Assembly: Attach a small test tube (e.g., 75x10 mm) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

- Sample Addition: Add approximately 2-3 mL of **2,2-diphenylpropane** to the test tube. Since its melting point is near room temperature, the sample may be solid; gently warm it to melt before transferring.
- Capillary Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end down.
- Heating: Suspend the entire assembly in a beaker containing a high-boiling liquid (e.g., paraffin oil or silicone oil), ensuring the heat-transfer liquid is above the level of the sample. Heat the oil bath gently with constant stirring to ensure uniform temperature distribution.[17]
- Observation (Heating Phase): As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. As the temperature approaches the boiling point, the vapor pressure of the **2,2-diphenylpropane** will increase, and a rapid, continuous stream of bubbles will emerge from the capillary tip.[17]
- Data Recording (Cooling Phase): Once a steady stream of bubbles is observed, turn off the heat source. The bubbling will slow down and eventually stop as the apparatus cools. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[18] This occurs at the precise moment the external pressure becomes greater than the vapor pressure of the sample.
- Pressure Consideration: The observed boiling point is dependent on atmospheric pressure. If the determination is not performed at standard pressure (760 mmHg), a correction may be necessary for comparison with literature values.

Conclusion

The melting point (26-28 °C) and boiling point (282 °C) of **2,2-diphenylpropane** are defining physical constants that are logically derived from its molecular architecture. Its high boiling point is a clear result of its significant molecular weight and the corresponding London dispersion forces. Conversely, its relatively low melting point is a testament to the importance of molecular shape and symmetry in the stability of a crystal lattice, with its bulky, non-planar structure hindering efficient packing. The robust experimental protocols provided herein serve as a reliable guide for researchers to verify these properties, ensuring data integrity for applications ranging from purity assessment to process design.

References

- 1. 2,2-DIPHENYLPROPANE price,buy 2,2-DIPHENYLPROPANE - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Page loading... [guidechem.com]
- 5. 2,2-DIPHENYLPROPANE | 778-22-3 [chemicalbook.com]
- 6. 778-22-3 CAS MSDS (2,2-DIPHENYLPROPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 9. alnoor.edu.iq [alnoor.edu.iq]
- 10. tutorchase.com [tutorchase.com]
- 11. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. ursinus.edu [ursinus.edu]
- 14. almaaql.edu.iq [almaaql.edu.iq]
- 15. davjalandhar.com [davjalandhar.com]
- 16. athabascau.ca [athabascau.ca]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [2,2-diphenylpropane melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583060#2-2-diphenylpropane-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com